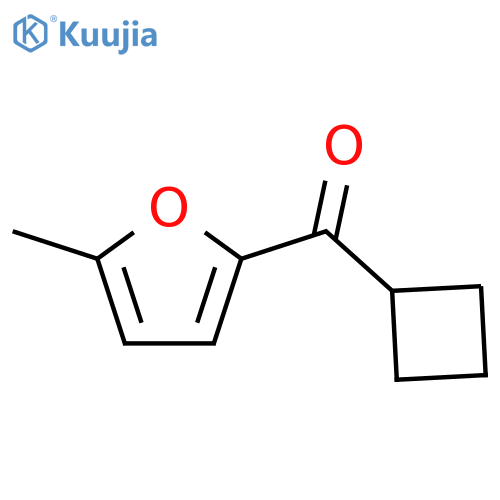

Cas no 1250433-54-5 (2-cyclobutanecarbonyl-5-methylfuran)

2-cyclobutanecarbonyl-5-methylfuran 化学的及び物理的性質

名前と識別子

-

- 2-cyclobutanecarbonyl-5-methylfuran

- Methanone, cyclobutyl(5-methyl-2-furanyl)-

-

- インチ: 1S/C10H12O2/c1-7-5-6-9(12-7)10(11)8-3-2-4-8/h5-6,8H,2-4H2,1H3

- InChIKey: CKPCACCHTNFSIW-UHFFFAOYSA-N

- SMILES: C(C1CCC1)(C1=CC=C(C)O1)=O

じっけんとくせい

- 密度みつど: 1.116±0.06 g/cm3(Predicted)

- Boiling Point: 263.7±20.0 °C(Predicted)

2-cyclobutanecarbonyl-5-methylfuran Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-102622-0.1g |

2-cyclobutanecarbonyl-5-methylfuran |

1250433-54-5 | 95% | 0.1g |

$301.0 | 2023-10-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1172-500MG |

2-cyclobutanecarbonyl-5-methylfuran |

1250433-54-5 | 95% | 500MG |

¥ 2,521.00 | 2023-03-31 | |

| TRC | C990980-100mg |

2-cyclobutanecarbonyl-5-methylfuran |

1250433-54-5 | 100mg |

$ 340.00 | 2022-06-06 | ||

| TRC | C990980-10mg |

2-cyclobutanecarbonyl-5-methylfuran |

1250433-54-5 | 10mg |

$ 70.00 | 2022-06-06 | ||

| Enamine | EN300-102622-0.05g |

2-cyclobutanecarbonyl-5-methylfuran |

1250433-54-5 | 95% | 0.05g |

$202.0 | 2023-10-28 | |

| Aaron | AR019ZGA-250mg |

2-cyclobutanecarbonyl-5-methylfuran |

1250433-54-5 | 95% | 250mg |

$618.00 | 2025-02-14 | |

| Enamine | EN300-102622-10g |

2-cyclobutanecarbonyl-5-methylfuran |

1250433-54-5 | 95% | 10g |

$3746.0 | 2023-10-28 | |

| Aaron | AR019ZGA-2.5g |

2-cyclobutanecarbonyl-5-methylfuran |

1250433-54-5 | 95% | 2.5g |

$2373.00 | 2023-12-16 | |

| Aaron | AR019ZGA-10g |

2-cyclobutanecarbonyl-5-methylfuran |

1250433-54-5 | 95% | 10g |

$5176.00 | 2023-12-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1300850-100mg |

2-Cyclobutanecarbonyl-5-methylfuran |

1250433-54-5 | 98% | 100mg |

¥7038.00 | 2024-08-09 |

2-cyclobutanecarbonyl-5-methylfuran 関連文献

-

Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279

-

Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149

-

Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936

-

Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113

-

Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619

-

10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

2-cyclobutanecarbonyl-5-methylfuranに関する追加情報

Exploring the Chemistry and Applications of 2-Cyclobutanecarbonyl-5-Methylfuran (CAS No. 1250433-54-5)

The compound 2-cyclobutanecarbonyl-5-methylfuran (CAS No. 1250433-54-5) is a fascinating heterocyclic molecule that has garnered significant attention in recent years due to its unique structural features and potential applications in various fields. This furanyl ketone derivative combines the aromaticity of a furan ring with the strained cyclobutane moiety, creating a versatile scaffold for chemical synthesis and material science. Researchers have been particularly interested in its molecular interactions and reactivity patterns, which make it valuable for developing novel pharmaceutical intermediates and functional materials.

One of the most intriguing aspects of 2-cyclobutanecarbonyl-5-methylfuran is its potential role in green chemistry applications. With growing concerns about environmental sustainability, scientists are exploring how this compound's biodegradable properties and low toxicity profile could contribute to eco-friendly industrial processes. Recent studies have investigated its use as a bio-based building block for polymers, aligning with the global push toward sustainable materials. The compound's structural versatility allows for modifications that can tune its physical and chemical properties, making it adaptable for various green technology applications.

From a synthetic chemistry perspective, CAS 1250433-54-5 presents interesting challenges and opportunities. The cyclobutanecarbonyl group introduces significant ring strain, which can be exploited for selective bond cleavage and rearrangement reactions. This characteristic has made the compound particularly valuable in mechanochemistry studies, where researchers examine how mechanical forces can induce chemical transformations. The presence of both electron-rich furan and strained cyclobutane moieties creates a unique electronic environment that influences its reactivity and binding affinity in molecular complexes.

In the field of medicinal chemistry, derivatives of 2-cyclobutanecarbonyl-5-methylfuran have shown promise as potential bioactive compounds. While the parent molecule itself isn't a drug candidate, its structural framework serves as an excellent starting point for developing targeted therapeutics. The methylfuran component provides aromatic character and potential hydrogen bonding sites, while the cyclobutanecarbonyl group adds three-dimensionality to the structure—a feature increasingly sought after in drug design to improve specificity and reduce off-target effects.

The analytical characterization of 1250433-54-5 has been another area of active research. Advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to fully elucidate its molecular structure and conformation. These studies have revealed interesting details about the molecular geometry and electronic distribution within the compound, providing valuable insights for computational chemists developing molecular modeling approaches. The compound's relatively simple yet structurally rich nature makes it an excellent subject for computational chemistry education and research.

Looking toward future applications, 2-cyclobutanecarbonyl-5-methylfuran shows potential in material science innovations. Its ability to participate in cross-coupling reactions makes it attractive for creating novel conjugated systems with tailored optical and electronic properties. Researchers are exploring its incorporation into organic semiconductors and photovoltaic materials, where its unique combination of aromatic and aliphatic character could lead to improved performance in energy conversion devices. The compound's thermal stability and processability are additional factors driving interest in these applications.

From a commercial perspective, the availability and scalability of CAS 1250433-54-5 production are subjects of ongoing optimization. Chemical manufacturers are developing more efficient synthetic routes to meet the growing demand from research institutions and industrial laboratories. The compound's synthetic accessibility and derivatization potential make it a valuable addition to the toolkit of organic chemists working in both academic and industrial settings. As analytical techniques continue to advance, we can expect even more detailed understanding of this compound's properties and broader applications across multiple scientific disciplines.

1250433-54-5 (2-cyclobutanecarbonyl-5-methylfuran) Related Products

- 2138081-10-2(2-(3,5-dimethoxy-2-nitrophenyl)-2-methylpropanal)

- 2137737-46-1(3-(2-Azidoethyl)-3-ethyloxetane)

- 1251576-57-4(N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide)

- 1213069-83-0((1S)-1-(3-chloro-4-methoxyphenyl)ethan-1-amine)

- 897759-38-5(N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide)

- 793680-14-5(N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide)

- 51049-14-0(6,8-Dimethoxy-4-methylquinoline)

- 817172-45-5(3-(2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-acrylic Acid)

- 1261516-12-4(6,2',3',4',5',6'-Hexafluorobiphenyl-3-ethylamine)

- 2229323-79-7(2-(2,5-dichlorophenyl)ethane-1-sulfonyl fluoride)